molecular formula C15H17NO4S B6957140 N-methyl-N-[(2-methylfuran-3-yl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide

N-methyl-N-[(2-methylfuran-3-yl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide

Cat. No.: B6957140
M. Wt: 307.4 g/mol
InChI Key: WJQLALUXCZRWPC-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methylfuran-3-yl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a unique structure that combines a benzofuran ring with a sulfonamide group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-methyl-N-[(2-methylfuran-3-yl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-12(5-6-20-11)8-16(2)21(17,18)15-4-3-13-9-19-10-14(13)7-15/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQLALUXCZRWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)CN(C)S(=O)(=O)C2=CC3=C(COC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-methylfuran-3-yl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzofuran derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan Ring: The final step involves the alkylation of the sulfonamide with a furan derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-methylfuran-3-yl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-methyl-N-[(2-methylfuran-3-yl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-methylfuran-3-yl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. The furan and benzofuran rings may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(2-methylfuran-3-yl)methyl]-1,3-dihydro-2-benzofuran-5-sulfonamide: shares similarities with other sulfonamide derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of a benzofuran ring with a sulfonamide group, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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